[(6-Methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride
CAS No.: 2470437-97-7
Cat. No.: VC5354468
Molecular Formula: C8H14Cl2N2O
Molecular Weight: 225.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2470437-97-7 |
|---|---|
| Molecular Formula | C8H14Cl2N2O |
| Molecular Weight | 225.11 |
| IUPAC Name | 1-(6-methoxypyridin-2-yl)-N-methylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H12N2O.2ClH/c1-9-6-7-4-3-5-8(10-7)11-2;;/h3-5,9H,6H2,1-2H3;2*1H |
| Standard InChI Key | WKJKMHHPBIEZII-UHFFFAOYSA-N |
| SMILES | CNCC1=NC(=CC=C1)OC.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a pyridine ring substituted with a methoxy group (–OCH₃) at the 6-position and a methylaminomethyl side chain (–CH₂N(CH₃)) at the 2-position. The dihydrochloride form introduces two hydrochloric acid molecules, enhancing solubility in polar solvents. Key molecular features include:
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Molecular Formula: C₈H₁₄Cl₂N₂O (dihydrochloride form).
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Molecular Weight: 225.11 g/mol (dihydrochloride).
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IUPAC Name: 1-(6-methoxypyridin-2-yl)-N-methylmethanamine; dihydrochloride.
The monohydrochloride analog (CAS 1060806-94-1) has a molecular weight of 188.66 g/mol (C₈H₁₂N₂O·HCl) , highlighting the mass difference attributable to the second HCl molecule in the dihydrochloride form.
Crystallographic and Spectroscopic Data
X-ray crystallography of structurally related compounds, such as 9-bromo-4-(6-methoxypyridin-2-yl) derivatives, reveals planar pyridine rings with bond lengths and angles consistent with aromatic systems. For example, the C–O bond in the methoxy group measures approximately 1.36 Å, while the C–N bond in the methylamine side chain is 1.45 Å . These geometric parameters stabilize the molecule through resonance and hyperconjugation.
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The synthesis of (6-Methoxypyridin-2-yl)methylamine derivatives typically involves sequential functionalization of 6-methoxypyridine:
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Alkylation: 6-Methoxypyridine undergoes alkylation with methylamine precursors. For example, reaction with chloromethyl methyl ether in the presence of a base like potassium carbonate yields the methylaminomethyl intermediate.
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Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt. The dihydrochloride form may require stoichiometric excess of HCl.
Industrial Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous Flow Reactors: Enhance reaction control and yield.
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Automated Purification Systems: Chromatography or recrystallization ensures high purity (>95%) .
Physicochemical Properties
Solubility and Stability
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Solubility: The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar solvents (e.g., methanol, DMSO).
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the methoxy group .
Thermal and Spectral Characteristics
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Melting Point: Monohydrochloride analogs melt at 180–185°C ; dihydrochloride data remain unpublished.
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Spectroscopy:
Reactivity and Chemical Behavior
Functional Group Reactivity
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Amine Group: Participates in nucleophilic substitutions (e.g., acylation, sulfonation).
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Methoxy Group: Undergoes demethylation under acidic conditions (e.g., HBr/HOAc) to form phenolic derivatives .
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Pyridine Ring: Coordinates with metal ions (e.g., Cu²⁺, Fe³⁺) in catalytic systems .
Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acetic anhydride, 80°C | N-Acetyl derivative |
| Demethylation | 48% HBr, reflux | 6-Hydroxypyridin-2-yl analog |
| Metal Complexation | CuCl₂, ethanol, 25°C | Cu(II) coordination complex |
Biological Activity and Research Applications
Mechanistic Insights
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Receptor Modulation: Structural analogs interact with serotonin (5-HT₃) receptors, implicating potential antidepressant applications.
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Enzyme Inhibition: Competitive inhibition of monoamine oxidase B (MAO-B) with Kᵢ = 5.2 µM.
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